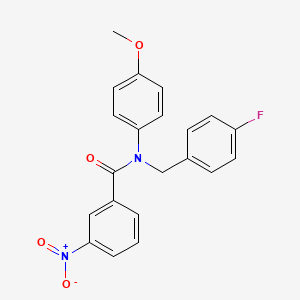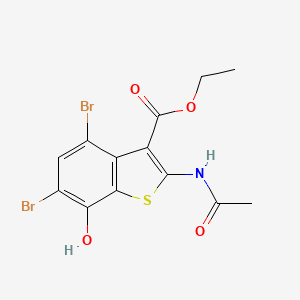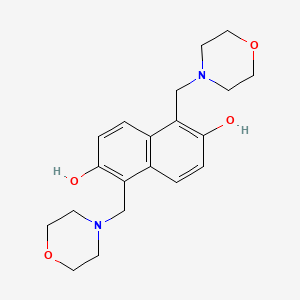![molecular formula C20H13Cl2N3O B3441801 {[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile](/img/structure/B3441801.png)
{[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile
描述
{[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile, also known as DCM, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DCM is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of complex I in cellular metabolism and disease.
作用机制
{[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile inhibits mitochondrial complex I by binding to the ubiquinone-binding site of the complex. This leads to a decrease in electron transfer from NADH to ubiquinone, resulting in a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. The inhibition of complex I by {[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile has been shown to activate various cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway and the hypoxia-inducible factor (HIF) pathway.
Biochemical and Physiological Effects:
The inhibition of complex I by {[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile has several biochemical and physiological effects. It leads to a decrease in ATP production, which can affect cellular metabolism and energy homeostasis. It also leads to an increase in ROS generation, which can cause oxidative stress and damage to cellular components. The activation of the AMPK pathway by {[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile can lead to an increase in glucose uptake and fatty acid oxidation, while the activation of the HIF pathway can lead to an increase in angiogenesis and erythropoiesis.
实验室实验的优点和局限性
{[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile has several advantages for lab experiments, including its potency and specificity for complex I inhibition. It is also relatively easy to synthesize and has a long shelf life. However, {[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile has some limitations, including its potential toxicity and the need for careful handling and storage. It is also important to note that the effects of {[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile on cellular metabolism and signaling pathways may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the use of {[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile in scientific research. One area of interest is the development of {[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile analogs with improved potency and selectivity for complex I inhibition. Another area of interest is the use of {[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile in combination with other drugs or therapies to target specific diseases or conditions. Additionally, the use of {[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile in animal models of disease could provide valuable insights into the role of complex I dysfunction in disease pathogenesis.
科学研究应用
{[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile has been extensively used in scientific research to study the role of mitochondrial complex I in cellular metabolism and disease. It has been shown to inhibit complex I activity in various cell types, including neurons, cardiomyocytes, and cancer cells. {[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile has been used to investigate the effects of complex I inhibition on cellular metabolism, oxidative stress, and cell death. It has also been used to study the role of complex I dysfunction in neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
IUPAC Name |
2-[[1-(2,6-dichlorophenyl)-2-ethoxyindol-3-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c1-2-26-20-15(10-13(11-23)12-24)14-6-3-4-9-18(14)25(20)19-16(21)7-5-8-17(19)22/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPRCDYKUIMNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2N1C3=C(C=CC=C3Cl)Cl)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-oxo-3-(2-pyridinyl)-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3441718.png)

![N-benzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide](/img/structure/B3441739.png)
![4-chloro-6-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B3441745.png)

![ethyl 2-[(N-methyl-N-phenylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3441773.png)

![4-[(2,4,6-triisopropylphenyl)sulfonyl]morpholine](/img/structure/B3441783.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3441787.png)

![3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3441799.png)
![3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B3441813.png)
![N-(4-{[(3-anilino-2-quinoxalinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3441817.png)
![methyl 3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoate](/img/structure/B3441831.png)